molecular formula C19H16N4O3S B294636 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294636
M. Wt: 380.4 g/mol
InChI Key: PIRZIHGWQBDYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by targeting specific molecular pathways and signaling pathways in cells. This compound has been found to have a high affinity for certain receptors and enzymes, which allows it to modulate their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in laboratory experiments. This compound has been found to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and metabolism. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its unique structure and properties. This compound has been found to have a high level of selectivity and specificity, which allows it to target specific molecular pathways and signaling pathways in cells. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its biochemical and physiological effects in more detail, to better understand its mechanism of action and potential applications. Additionally, there is potential for research on the synthesis of this compound, to improve its purity and quality and make it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the preparation of the starting materials, which are then reacted together in a series of steps to form the final product. The process requires careful monitoring and control of reaction conditions to ensure the purity and quality of the final product.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in a variety of scientific research areas. One of the main areas of research has been in the development of new drugs and therapies. This compound has been found to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-2-24-13-9-7-12(8-10-13)18-22-23-17(20-21-19(23)27-18)16-11-25-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3

InChI Key

PIRZIHGWQBDYNK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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